Cas no 2584-47-6 (1,4-Dimethylquinolin-2(1H)-one)
1,4-Dimethylquinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 1,4-dimethyl-2(1H)-Quinolinone
- 1,4-Dimethyl-2-quinolone
- 1,4-Dimethylquinolin-2(1H)-one
- 1,4-dimethylquinolin-2-one
- 2(1H)-quinolinone,1,4-dimethyl-
- 1,4-Dimethyl-1H-chinolin-2-on
- 1,4-dimethyl-1H-quinolin-2-one
- 2(1H)-Quinolinone,1,4-Dimethyl
- 4-methyl-N-methylquinolone
- imiroin analogue,1d
- N-methyl-2-lepidone
- N-methyl-lepidone
- 1,4-Dimethyl-1,2-dihydroquinolin-2-one
- 1,4-Dimethyl-2-oxo-1,2-dihydroquinoline
- 1,4-Dimethylcarbostyril
- 2(1H)-Quinolinone, 1,4-Dimethyl-
-
- MDL: MFCD01013782
- Inchi: 1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
- InChI Key: CEONKCOBRZOYJS-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)C2C=CC=CC=2N1C
Computed Properties
- Exact Mass: 173.08400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
Experimental Properties
- Density: 1.116
- Melting Point: 129-130 ºC
- Boiling Point: 260 ºC
- Flash Point: 111 ºC
- PSA: 22.00000
- LogP: 1.84690
1,4-Dimethylquinolin-2(1H)-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1,4-Dimethylquinolin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144705-5g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 5g |
$615 | 2021-08-05 | |
| Fluorochem | 092757-1g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 95% | 1g |
£214.00 | 2022-02-28 | |
| Fluorochem | 092757-5g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 95% | 5g |
£642.00 | 2022-02-28 | |
| Chemenu | CM144705-5g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 5g |
$136 | 2024-07-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H834516-5g |
2(1H)-Quinolinone, 1,4-dimethyl- |
2584-47-6 | 97% | 5g |
1,116.90 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1112102-1g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 1g |
$480 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1112102-5g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 5g |
$1200 | 2024-06-05 | |
| eNovation Chemicals LLC | D407404-1g |
2(1H)-Quinolinone,1,4-dimethyl- |
2584-47-6 | 97% | 1g |
$150 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1047363-5g |
2(1H)-Quinolinone, 1,4-dimethyl- |
2584-47-6 | 97%+ | 5g |
$175 | 2024-06-07 | |
| Alichem | A189004574-5g |
1,4-Dimethylquinolin-2(1H)-one |
2584-47-6 | 97% | 5g |
$670.14 | 2023-09-02 |
1,4-Dimethylquinolin-2(1H)-one Suppliers
1,4-Dimethylquinolin-2(1H)-one Related Literature
-
1. Chemiluminescence of 1,1′-biisoquinolinium and 2,2′-biquinolinium salts. Reactions of electron-rich olefins with molecular oxygenYukie Mori,Kumiko Isozaki,Koko Maeda J. Chem. Soc. Perkin Trans. 2 1997 1969
Additional information on 1,4-Dimethylquinolin-2(1H)-one
1,4-Dimethylquinolin-2(1H)-one (CAS No. 2584-47-6): A Comprehensive Overview
1,4-Dimethylquinolin-2(1H)-one, also known by its CAS registry number 2584-47-6, is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule consists of a quinoline skeleton with two methyl groups attached at the 1 and 4 positions, along with a ketone group at position 2. This combination of functional groups imparts 1,4-Dimethylquinolin-2(1H)-one with distinctive chemical and physical properties.
The synthesis of 1,4-Dimethylquinolin-2(1H)-one can be achieved through various routes, including the Skraup synthesis, which involves the reaction of o-nitroaniline derivatives with glycerol under acidic conditions. Other methods include the use of quinoline precursors with appropriate substituents or through oxidative coupling reactions. The choice of synthetic pathway depends on the desired purity, scale of production, and specific requirements for downstream applications.
One of the most notable aspects of 1,4-Dimethylquinolin-2(1H)-one is its role as a building block in organic synthesis. Its quinoline skeleton serves as a versatile platform for constructing more complex molecules, including pharmaceutical agents, agrochemicals, and advanced materials. Recent studies have highlighted its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, researchers have reported that derivatives of 1,4-Dimethylquinolin-2(1H)-one exhibit significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammatory diseases.
In addition to its role in drug discovery, 1,4-Dimethylquinolin-2(1H)-one has found applications in materials science. Its aromaticity and conjugated system make it suitable for use in the development of organic semiconductors and optoelectronic devices. Recent advancements in this area have demonstrated that derivatives of this compound can be used to fabricate efficient organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the electronic properties of 1,4-Dimethylquinolin-2(1H)-one through functionalization has further expanded its utility in these fields.
The physical properties of 1,4-Dimethylquinolin-2(1H)-one are also worth noting. It is typically a crystalline solid with a melting point around 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum reveals strong absorption bands in the visible region due to the extended conjugation within the quinoline framework. These spectral properties make it a valuable tool for analytical chemistry applications.
From an environmental perspective, 1,4-Dimethylquinolin-2(1H)-one has been studied for its biodegradability and ecotoxicological effects. Research indicates that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways. However, further studies are required to fully understand its long-term impact on ecosystems and develop strategies for safe disposal.
In conclusion, 1,4-Dimethylquinolin-2(1H)-one (CAS No. 2584-47-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative research in drug discovery, materials science, and environmental chemistry. As new synthetic methods and functionalization strategies continue to emerge, the potential uses of this compound are expected to expand further in the coming years.
2584-47-6 (1,4-Dimethylquinolin-2(1H)-one) Related Products
- 19840-99-4(Carbostyril 124)
- 26078-23-9(2(1H)-Quinolinone,7-(dimethylamino)-4-methyl-)
- 23947-37-7(4,6-Dimethylquinolin-2(1H)-one)
- 42414-28-8(4,6,8-trimethyl-1,2-dihydroquinolin-2-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)